molecular formula C6H11ClFN B1484734 3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride CAS No. 2098024-29-2

3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride

Cat. No.: B1484734
CAS No.: 2098024-29-2
M. Wt: 151.61 g/mol
InChI Key: KERISRUNEATKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a synthetic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The empirical formula for this compound is C3H7ClFN . The SMILES string representation is Cl.FC1CNC1 . The InChI code is 1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 111.55 g/mol . The compound’s MDL number is MFCD05663715 .

Scientific Research Applications

Synthesis and Biological Evaluation of Azetidine Compounds

  • Nicotinic Acetylcholine Receptor Binding : One study explored the synthesis and in vivo binding properties of azetidine derivatives as potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, emphasizing their potential for positron emission tomography (PET) imaging of central nAChRs without binding to alpha7 nicotinic or 5HT3 receptors. This highlights the potential of azetidine derivatives in neuroscientific research, particularly in mapping nAChRs in the brain (Doll et al., 1999).

  • Antimicrobial Activity : Azetidine derivatives have been investigated for their antimicrobial activity. For instance, a study synthesized azetidine-2-one derivatives and evaluated them against various bacterial strains, revealing some compounds with mild to moderate activity, pointing towards the use of azetidine derivatives in developing new antibiotics (Rani & Reddy, 2018).

  • Synthesis and Evaluation for PET Tracers : Research on azetidine derivatives also includes the development of PET tracers for imaging nicotinic acetylcholine receptors in the brain, a critical tool for understanding neurological diseases and developing treatments. These studies underscore the utility of azetidine derivatives in synthesizing radioligands for non-invasive imaging techniques (Ding et al., 2000).

  • Neuroprotective Effects : Azetidine derivatives have been studied for their protective effects against hypoxia-induced toxicity in microglial cells. One particular study reported on the anti-inflammatory effects of an azetidine hydrochloride derivative, demonstrating its potential in reducing hypoxia-induced expression and activity of caspase-3, nitric oxide accumulation, and reactive oxygen species production, suggesting a role in neuroprotection (Kim et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the use and study of 3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride are not specified in the search results. Given its status as a unique chemical provided by Sigma-Aldrich, it may have potential applications in various fields of scientific research .

Properties

IUPAC Name

3-fluoro-3-prop-2-enylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c1-2-3-6(7)4-8-5-6;/h2,8H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERISRUNEATKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride
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3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride

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